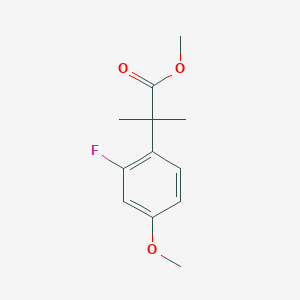
Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate is an organic compound with a complex structure that includes a fluorine atom and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate typically involves the esterification of 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: The major product is 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoic acid.
Reduction: The major product is 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate exerts its effects involves interactions with specific molecular targets. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-methylphenol: This compound shares the fluorine and methoxy groups but differs in the overall structure.
(E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: This compound has a similar phenyl ring substitution pattern but includes a propenone group.
Uniqueness
Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate is unique due to its specific ester functional group and the presence of both fluorine and methoxy substituents on the phenyl ring
Biological Activity
Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-fluoro-4-methoxyphenol with appropriate acylating agents. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry, which confirm its molecular structure and purity.
This compound is believed to exert its biological effects through modulation of specific receptor pathways. Preliminary studies suggest that it may act as a negative allosteric modulator (NAM) for metabotropic glutamate receptor 2 (mGluR2), which is implicated in various neuropsychiatric disorders. The compound's interaction with mGluR2 could influence glutamatergic signaling, potentially offering therapeutic benefits in conditions such as schizophrenia and anxiety disorders .
Pharmacological Effects
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's IC50 values indicate potent activity, with some studies reporting values as low as 5 nM against specific tumor types .
- Neuroprotective Properties : Research has indicated that compounds similar to this compound may possess neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases .
- Antimicrobial Activity : Some derivatives of this compound have shown antimicrobial properties, suggesting a broader range of biological activities that could be explored for therapeutic applications .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Case Study 1 : A study involving the administration of this compound in rodent models demonstrated significant reductions in anxiety-like behaviors, supporting its potential use in treating anxiety disorders .
- Case Study 2 : In cancer research, a series of experiments evaluated the cytotoxic effects on prostate and leukemia cell lines, confirming the compound's ability to induce apoptosis in these cells .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C12H15FO3 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H15FO3/c1-12(2,11(14)16-4)9-6-5-8(15-3)7-10(9)13/h5-7H,1-4H3 |
InChI Key |
CHOSLGACABJLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)OC)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















